Hydroxy-Ondansetron
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-9-15(22)17-16(18(12)23)13-5-3-4-6-14(13)20(17)2/h3-8,12,15,22H,9-10H2,1-2H3 |
InChI Key |
VBUMWRZTWGNELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CC(C3=C(C2=O)C4=CC=CC=C4N3C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ondansetron Core
The synthesis of ondansetron involves:
- Reacting 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with paraformaldehyde to form a methylene intermediate.
- Subsequent reaction of this intermediate with 2-methylimidazole via a nucleophilic substitution or transamination mechanism to yield ondansetron.
This process can be optimized by using water-binding agents such as acetic anhydride or phosphorus pentoxide in non-aqueous polar solvents to accelerate reaction times and improve yields, reducing reaction times from days to hours.
Preparation Methods for this compound
While direct detailed protocols for this compound are scarce, the preparation methods for ondansetron hydrochloride dihydrate provide a valuable framework. This compound can be synthesized by hydroxylation of the ondansetron intermediate or by modifying the final ondansetron molecule under controlled conditions.
Hydroxylation Reaction
Hydroxylation typically involves:
- Using selective oxidizing agents or catalytic hydroxylation under mild conditions to introduce the hydroxyl group without degrading the core structure.
- Reaction conditions must be carefully controlled to avoid over-oxidation or side reactions.
Formation of this compound Hydrochloride Dihydrate
Following hydroxylation, the compound can be converted into its hydrochloride dihydrate salt to improve stability and solubility, similar to ondansetron hydrochloride dihydrate.
Detailed Industrial Preparation Process (Adapted from Ondansetron Hydrochloride Dihydrate)
The industrial preparation of ondansetron hydrochloride dihydrate, which can be adapted for this compound, involves:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of Solution | Dissolve this compound or its hydrochloride in a solvent system comprising water and isopropanol | Temperature: 65–75 °C; Concentration: 200–500 g/L | Heating increases solubility |
| 2. Precipitation | Slowly add the hot solution into a cooled precipitation medium of isopropanol at ≤20 °C | Maintain mixture temperature ≤35 °C during addition | Precipitation leads to particle formation |
| 3. Cooling and Stirring | Cool mixture to ~20 °C and stir for 1 hour | Ensures complete crystallization | |
| 4. Filtration and Washing | Filter precipitate and wash with isopropanol | Washing removes impurities | |
| 5. Drying | Dry under nitrogen atmosphere or rotary evaporator at 35–40 °C | Ensures removal of residual solvents |
This process yields this compound hydrochloride dihydrate particles with controlled particle size, typically with at least 70% of particles less than 250 μm, suitable for pharmaceutical formulation.
Particle Size and Purity Control
Particle size distribution is critical for consistent drug performance. The process described achieves:
| Parameter | Target Value |
|---|---|
| Particle Size (D50) | <250 μm for ≥70% of particles |
| Purity | ≥99% this compound hydrochloride dihydrate |
| Impurities | ≤0.02% of related carbazolone impurities |
These parameters ensure homogeneity in tablet blends and injectable formulations.
Summary Table of Preparation Conditions
| Parameter | Range/Value | Purpose/Effect |
|---|---|---|
| Temperature during dissolution | 65–75 °C | Enhances solubility |
| Concentration of compound in solution | 200–500 g/L | Optimizes yield and crystallization |
| Precipitation medium temperature | ≤20 °C | Controls particle size |
| Solvent system | Water and isopropanol (1:1 to 1:10 vol/vol) | Facilitates crystallization |
| Drying conditions | 35–40 °C under N2 or vacuum | Removes solvents, stabilizes product |
| Particle size goal | ≥70% <250 μm | Ensures uniformity |
Chemical Reactions Analysis
Types of Reactions: Hydroxy-Ondansetron can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Hydrocarbons.
Substitution: Ethers, esters.
Scientific Research Applications
Pharmacokinetics and Bioavailability
Hydroxy-Ondansetron has been studied for its pharmacokinetic properties and bioavailability. Research indicates that it is a significant metabolite of Ondansetron, with known metabolites including Ondansetron 8-O-sulfate and Ondansetron 8-O-glucuronide . Understanding the pharmacokinetics of this compound is crucial for optimizing dosing regimens in various populations, including those with liver cirrhosis and during pregnancy .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Half-life | Varies by population |
| Peak Concentration (Cmax) | Varies by formulation |
| Area Under Curve (AUC) | Varies by formulation |
| Bioavailability | Not well established |
Clinical Applications
Nausea and Vomiting Management
this compound retains the antiemetic properties of its parent compound and has been investigated for its efficacy in treating nausea and vomiting in various clinical settings. Its use in pediatric patients has been noted to improve outcomes in gastroenteritis management by enhancing oral rehydration therapy success rates .
Case Studies
Recent case studies have highlighted the safety profile of this compound. For instance, a significant case involved an infant who experienced severe toxicity after ingesting a large quantity of Ondansetron tablets. This incident raised awareness about the potential risks associated with overdose but also reaffirmed the overall safety of this compound when used appropriately .
Safety Profile and Toxicity
While this compound is generally considered safe at therapeutic doses, overdose cases have demonstrated potential severe side effects such as QTc prolongation and serotonin syndrome. Monitoring for these adverse effects is essential, particularly in vulnerable populations like infants and pregnant women .
Future Research Directions
The ongoing research into this compound's pharmacokinetics and therapeutic applications suggests several avenues for future investigation:
- Bioequivalence Studies : Further studies are needed to establish the bioequivalence of different formulations of this compound to ensure consistent therapeutic effects across populations.
- Longitudinal Studies : Long-term studies examining the safety and efficacy of this compound in chronic conditions could provide valuable insights into its role in managing nausea and vomiting.
- Mechanistic Studies : Understanding the molecular mechanisms underlying the action of this compound could lead to the development of more effective antiemetic therapies.
Mechanism of Action
Hydroxy-Ondansetron exerts its effects by selectively antagonizing the serotonin receptor subtype 5-HT3 . This receptor is involved in the vomiting reflex, and its blockade prevents nausea and vomiting. The hydroxyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, leading to different therapeutic outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacological Activity
- Ondansetron : A selective 5-HT₃ receptor antagonist used to prevent chemotherapy- and radiotherapy-induced nausea/vomiting. Its efficacy depends on the intact carbazole-imidazole structure .
- This compound: Not used therapeutically. The hydroxyl group may reduce 5-HT₃ receptor affinity due to steric or electronic effects, though specific receptor-binding data are unavailable .
Analytical Differentiation
- HPLC Methods : Ondansetron and its hydroxy derivative are separated using titania-based stationary phases or sodium heptanesulfonate as a counterion . The hydroxyl group increases polarity, leading to distinct retention times .
- UV Spectrophotometry : this compound’s UV absorption profile differs due to the hydroxyl group, enabling quantification in impurity profiling .
Comparison with Other Related Compounds
Ondansetron Related Compound A
Desmethyl Ondansetron
7-Hydroxy and 8-Hydroxy Ondansetron
- Structural Variation : Hydroxyl groups at the 7th or 8th positions of the carbazole ring .
- Analytical Significance : These positional isomers are resolved via HPLC and used to assess drug purity .
Key Research Findings
Degradation and Impurity Profiling
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Hydroxy-Ondansetron's structural identity and purity?
- Methodological Answer : Utilize spectroscopic techniques (e.g., -NMR, -NMR, IR) for structural elucidation, complemented by high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Mass spectrometry (MS) can confirm molecular weight. Ensure compliance with regulatory guidelines by cross-referencing with pharmacopeial standards (USP/EP) and providing traceability documentation . For purity, employ HPLC with a C18 column, gradient elution (e.g., water-acetonitrile with 0.1% trifluoroacetic acid), and validate parameters (retention time, peak symmetry) against reference materials .
Q. How should researchers design experiments to validate this compound's stability under varying storage conditions?
- Methodological Answer : Conduct forced degradation studies under stress conditions (acid/base hydrolysis, thermal, oxidative, and photolytic exposure). Use HPLC to monitor degradation products and calculate degradation kinetics. Include controls for ambient (25°C), accelerated (40°C/75% RH), and long-term (5°C) storage. Document methodology in alignment with ICH Q1A guidelines, ensuring reproducibility by detailing equipment specifications (e.g., UV detector wavelength, column type) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant practices: use fume hoods to avoid inhalation of particulates, wear nitrile gloves and safety goggles to prevent dermal/ocular exposure, and store in sealed containers away from light. In case of spills, evacuate the area, use absorbent materials (e.g., vermiculite), and dispose of waste via approved chemical channels. Reference safety data sheets (SDS) for emergency procedures and first-aid measures .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform species-specific comparative studies using microsomal assays (e.g., human vs. rat liver microsomes) to assess metabolic stability. Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in enzyme activity, protein binding, and tissue distribution. Validate models with plasma concentration-time profiles from preclinical trials, applying statistical tools (e.g., ANOVA, t-tests) to analyze variance .
Q. What experimental strategies identify this compound's metabolic pathways and potential bioactive metabolites?
- Methodological Answer : Incubate this compound with hepatocyte cultures or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) and analyze metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use high-resolution MS (HRMS) for structural identification of phase I/II metabolites. Cross-reference findings with literature on Ondansetron’s metabolism to hypothesize shared pathways .
Q. How should researchers design controlled experiments to evaluate this compound's interaction with serotonin receptors?
- Methodological Answer : Use radioligand binding assays (e.g., -GR65630 for 5-HT receptors) with membrane preparations from transfected HEK293 cells. Determine IC values via competitive binding curves and validate selectivity via receptor panels (e.g., 5-HT, 5-HT). Include positive controls (e.g., Ondansetron) and negative controls (vehicle-only) to normalize data. Apply nonlinear regression analysis for dose-response relationships .
Q. What statistical approaches are optimal for analyzing variability in this compound's analytical method validation data?
- Methodological Answer : Calculate precision (relative standard deviation, RSD) for intraday/interday replicates and accuracy (percent recovery) using spiked samples. Apply Grubbs’ test to identify outliers and assess linearity via correlation coefficients () across a calibrated range (e.g., 50–150% of target concentration). Use ANOVA to compare interlaboratory reproducibility, ensuring -values <0.05 for significance .
Methodological Notes
- Literature Integration : Prioritize primary literature for experimental protocols (e.g., Journal of Chromatography B for HPLC methods) and validate findings against secondary reviews .
- Data Reproducibility : Document raw data in appendices (e.g., chromatograms, spectral peaks) and cite instrument models (e.g., Agilent 1260 HPLC) to enable replication .
- Ethical Reporting : Disclose conflicts of interest and funding sources, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
